Cimoxatone

概要

説明

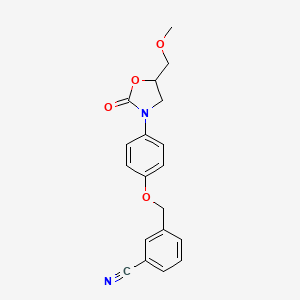

シモキサトンは、モノアミンオキシダーゼA(MAO-A)の可逆的阻害剤として知られる化学化合物です。 そのIUPAC名は、3-[[4-[5-(メトキシメチル)-2-オキソ-オキサゾリジン-3-イル]フェノキシ]メチル]ベンゾニトリルです 。 シモキサトンは抗うつ剤として開発されましたが、チラミンと組み合わせると食品相互作用に関連する重大な副作用が生じるため、販売されませんでした 。

製法

シモキサトンの合成には、いくつかのステップが含まれます。重要な合成経路には、オキサゾリジノン環の形成と、その後のベンゾニトリル部分への付加が含まれます。反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を伴います。 工業的な製造方法は、これらのステップを最適化して、高い収率と純度を実現することになるでしょう 。

準備方法

The synthesis of Cimoxatone involves several steps. The key synthetic route includes the formation of the oxazolidinone ring and its subsequent attachment to a benzonitrile moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .

化学反応の分析

シモキサトンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は特定の条件下で起こり、酸化された誘導体の生成につながります。

還元: 還元反応は、シモキサトンをその還元型に変換することができます。

置換: 置換反応は、分子の異なる位置で起こり、さまざまな置換された誘導体の生成につながります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤があります。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります 。

科学研究への応用

科学的研究の応用

Pharmacological Characteristics

Cimoxatone exhibits a unique mechanism of action compared to traditional monoamine oxidase inhibitors (MAOIs). It selectively inhibits MAO-A, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This action is crucial for its antidepressant effects, making it a candidate for treating mood disorders.

Key Pharmacokinetic Data

- Dosage : Effective doses range from 0.32 to 0.78 mg/kg/day over a treatment period of 28 days .

- Plasma Concentration : Peak plasma concentrations are reached within 3 to 4 days of therapy initiation .

- Elimination : The plasma elimination of this compound and its active metabolite is nearly complete within four days after the last dose .

Clinical Applications and Case Studies

This compound has been evaluated in several clinical studies focusing on its efficacy in treating depression and other mood disorders.

Antidepressant Efficacy

A pivotal study involving ten patients diagnosed with depression demonstrated that this compound effectively alleviated depressive symptoms while being well-tolerated at the administered doses . The study highlighted the drug's ability to enhance mood without significant side effects, contrasting with traditional MAOIs that often induce dietary restrictions due to hypertensive crises.

Interaction with Tyramine

Research has shown that this compound alters the metabolism of tyramine, a naturally occurring compound in certain foods that can provoke hypertensive reactions when consumed in large amounts by patients on MAOIs. In a controlled study, patients exhibited increased sensitivity to tyramine when pre-treated with this compound, indicating a need for dietary caution but also suggesting its potential for safer use compared to irreversible MAOIs .

Potential Therapeutic Implications

This compound's reversible inhibition of MAO-A opens avenues for exploring its use beyond depression:

- Anxiety Disorders : Given its serotonergic effects, there is potential for this compound in treating anxiety disorders, although more research is needed .

- Parkinson's Disease : The modulation of dopamine levels through MAO-A inhibition may offer therapeutic benefits in Parkinson's disease management .

Comparative Analysis with Other MAO Inhibitors

| Feature | This compound | Traditional MAOIs (e.g., Phenelzine) |

|---|---|---|

| Type | Reversible MAO-A Inhibitor | Irreversible Non-selective MAOIs |

| Dietary Restrictions | Limited | Strict dietary restrictions required |

| Side Effects | Generally well-tolerated | Common side effects include hypertensive crises |

| Onset of Action | Moderate | Variable |

| Clinical Applications | Depression, anxiety | Depression, anxiety, panic disorders |

作用機序

シモキサトンは、モノアミンオキシダーゼAを選択的にかつ可逆的に阻害することで作用を発揮します。この酵素は、セロトニン、ノルエピネフリン、ドーパミンなどのモノアミン神経伝達物質の分解を担当しています。 この酵素を阻害することで、シモキサトンは脳内のこれらの神経伝達物質のレベルを高め、抗うつ効果をもたらす可能性があります 。 シモキサトンの分子標的は、モノアミンオキシダーゼAの活性部位であり、ここで結合し、酵素が神経伝達物質の分解を触媒することを阻害します 。

類似化合物との比較

シモキサトンは、モクロベミドやブロファロミンなどの他のモノアミンオキシダーゼAの可逆的阻害剤と類似しています。 シモキサトンは、その特定の化学構造とそのモノアミンオキシダーゼAとの相互作用プロファイルにおいてユニークです 。類似の化合物には以下が含まれます。

モクロベミド: 抗うつ剤として臨床で使用されている、別のモノアミンオキシダーゼAの可逆的阻害剤。

ブロファロミン: 類似の用途を持つ、モノアミンオキシダーゼAの可逆的阻害剤。

生物活性

Cimoxatone, a reversible inhibitor of monoamine oxidase type A (MAO-A), has garnered significant attention in pharmacological research due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound selectively inhibits MAO-A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is crucial for its antidepressant effects and impacts various physiological processes.

Key Features:

- Reversible Inhibition : Unlike irreversible MAO inhibitors, this compound binds reversibly to MAO-A, allowing for more controlled modulation of neurotransmitter levels.

- Selectivity : It is selectively active against MAO-A, minimizing side effects associated with broader inhibition of monoamine oxidases.

Pharmacological Profile

This compound exhibits a range of biological activities that extend beyond its antidepressant effects. Below is a summary of its pharmacological profile:

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound. Here are some notable findings:

-

Tyramine Sensitivity Study :

- A study assessed the pressor activity of oral tyramine after administration of this compound. Results indicated that the pressor effect was significantly enhanced post-treatment, suggesting increased sensitivity to tyramine due to decreased presystemic clearance and heightened sensitivity to circulating tyramine .

- Animal Model Research :

- Clinical Trials :

特性

IUPAC Name |

3-[[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVJINIUPYKZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868273 | |

| Record name | alpha-(p-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)-m-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73815-11-9 | |

| Record name | Cimoxatone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73815-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimoxatone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073815119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-(p-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)-m-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cimoxatone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMOXATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6FT1QJ7VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。